molecular formula C14H14N3.C13H11N3.Cl<br>C27H25ClN6 B1666551 Acridine-3,6-diamine;10-methylacridin-10-ium-3,6-diamine;chloride;hydrochloride CAS No. 8063-24-9

Acridine-3,6-diamine;10-methylacridin-10-ium-3,6-diamine;chloride;hydrochloride

Cat. No.: B1666551
CAS No.: 8063-24-9
M. Wt: 469.0 g/mol
InChI Key: PEJLNXHANOHNSU-UHFFFAOYSA-N
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Description

Acriflavine, also known as acriflavinium chloride, is a topical antiseptic that was first synthesized in 1912 by the German scientist Paul Ehrlich. It is derived from acridine and is known for its bright orange or brown powder form. Acriflavine has been used historically as an antibacterial agent and was extensively utilized during World War I for treating infected wounds and as a topical antiseptic .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acriflavine is synthesized from acridine through a series of chemical reactions. The primary synthetic route involves the nitration of acridine to form 3,6-dinitroacridine, followed by reduction to 3,6-diaminoacridine. The final step involves methylation to produce acriflavine .

Industrial Production Methods: Industrial production of acriflavine typically involves large-scale nitration and reduction processes. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is often purified through recrystallization to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions: Acriflavine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

Acriflavine exerts its effects primarily through intercalation with DNA, which interferes with various cellular processes. It inhibits the hypoxia-inducible factor, thereby affecting the expression of genes involved in tumor growth and metastasis. Acriflavine also inhibits protein kinases, topoisomerases I and II, and reduces the expression of oncogenic signaling pathways .

Comparison with Similar Compounds

Uniqueness of Acriflavine: Acriflavine is unique due to its broad spectrum of biological activities, including antibacterial, antiviral, antimalarial, and anticancer properties. Its ability to inhibit the hypoxia-inducible factor and intercalate with DNA sets it apart from other similar compounds .

Properties

IUPAC Name

acridine-3,6-diamine;10-methylacridin-10-ium-3,6-diamine;chloride
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InChI

InChI=1S/C14H13N3.C13H11N3.ClH/c1-17-13-7-11(15)4-2-9(13)6-10-3-5-12(16)8-14(10)17;14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;/h2-8H,1H3,(H3,15,16);1-7H,14-15H2;1H
Source PubChem
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InChI Key

PEJLNXHANOHNSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)N.C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30988185
Record name 3,6-Diamino-10-methylacridin-10-ium chloride--acridine-3,6-diamine (1/1/1)
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Molecular Weight

469.0 g/mol
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Physical Description

Brown to orange powder; Green fluorescence when diluted in water; [Hawley]
Record name Acriflavine
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CAS No.

8048-52-0, 65589-70-0, 69235-50-3, 68518-47-8, 8063-24-9
Record name Acridinium, 3,6-diamino-10-methyl-, chloride, mixt. with 3,6-acridinediamine
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Record name Acriflavine [NF]
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Record name Acriflavine hydrochloride [NF]
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Record name 3,6-Diamino-10-methylacridin-10-ium chloride--acridine-3,6-diamine (1/1/1)
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Record name Acriflavine, hydrochloride
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Record name 3,6-diamino-10-methylacridin-10-ium acridine-3,6-diamine chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acridine-3,6-diamine;10-methylacridin-10-ium-3,6-diamine;chloride;hydrochloride
Reactant of Route 2
Acridine-3,6-diamine;10-methylacridin-10-ium-3,6-diamine;chloride;hydrochloride
Reactant of Route 3
Acridine-3,6-diamine;10-methylacridin-10-ium-3,6-diamine;chloride;hydrochloride
Reactant of Route 4
Acridine-3,6-diamine;10-methylacridin-10-ium-3,6-diamine;chloride;hydrochloride
Reactant of Route 5
Reactant of Route 5
Acridine-3,6-diamine;10-methylacridin-10-ium-3,6-diamine;chloride;hydrochloride
Reactant of Route 6
Reactant of Route 6
Acridine-3,6-diamine;10-methylacridin-10-ium-3,6-diamine;chloride;hydrochloride

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